(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14961398
InChI: InChI=1S/C18H17ClN4OS/c19-10-1-4-14-12(7-10)13-8-23(6-5-15(13)21-14)17(24)16-9-25-18(22-16)20-11-2-3-11/h1,4,7,9,11,21H,2-3,5-6,8H2,(H,20,22)
SMILES:
Molecular Formula: C18H17ClN4OS
Molecular Weight: 372.9 g/mol

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone

CAS No.:

Cat. No.: VC14961398

Molecular Formula: C18H17ClN4OS

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone -

Specification

Molecular Formula C18H17ClN4OS
Molecular Weight 372.9 g/mol
IUPAC Name (8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone
Standard InChI InChI=1S/C18H17ClN4OS/c19-10-1-4-14-12(7-10)13-8-23(6-5-15(13)21-14)17(24)16-9-25-18(22-16)20-11-2-3-11/h1,4,7,9,11,21H,2-3,5-6,8H2,(H,20,22)
Standard InChI Key SLYJMGZAXHZQOE-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2=NC(=CS2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Introduction

The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone is a complex organic molecule that combines elements of pyridoindole and thiazole rings. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and unique structural features.

Synthesis and Preparation

The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone typically involves multi-step reactions, including the formation of the pyridoindole core and the thiazole moiety, followed by their coupling.

Synthesis Steps:

  • Formation of Pyridoindole Core:

    • This involves the cyclization of appropriate precursors to form the pyridoindole ring system.

    • Chlorination at the 8-position is typically achieved through electrophilic aromatic substitution.

  • Formation of Thiazole Moiety:

    • The thiazole ring is often synthesized from a suitable aldehyde and thioamide.

    • Cyclopropylamine is introduced to form the 2-(cyclopropylamino)thiazole.

  • Coupling Reaction:

    • The pyridoindole and thiazole components are coupled using a suitable carbonylation reaction, such as a Friedel-Crafts acylation.

Biological Activities

Research into the biological activities of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone is ongoing, but compounds with similar structures have shown potential in various therapeutic areas, including:

  • Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties.

  • Anticancer Activity: Pyridoindole compounds have been studied for their potential anticancer effects.

  • Neuroprotective Effects: Some pyridoindoles exhibit neuroprotective properties.

Biological Activity Data

Biological ActivityCompoundAssay/ModelResult
AntimicrobialThiazole analogsDisk diffusion assayInhibited bacterial growth
AnticancerPyridoindole analogsCell viability assayReduced cancer cell viability
NeuroprotectivePyridoindole derivativesNeuroprotection assaysProtected neurons from damage

Chemical Property Data

PropertyValue/Description
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, DMF
StabilityStable under normal conditions

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